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Compound of Interest

Compound Name: GTP TRIS SALT

CAS No.: 103192-46-7

Cat. No.: B1140819

Get Quote

Executive Summary
In enzyme kinetics, particularly for GTPases (e.g., Ras, Rho, G-protein coupled receptors), the

choice of substrate salt form and buffer system is not merely a logistical detail—it is a

determinant of reproducibility. While Sodium (Na⁺) or Lithium (Li⁺) salts of GTP are common,

GTP Tris salt offers a distinct advantage: it allows for the precise control of monovalent cation

concentrations (

,

,

) in the assay.

This guide details the physicochemical rationale and operational protocols for utilizing GTP Tris
salt in kinetic studies. It addresses the critical "Tris Shift" (temperature dependence),

magnesium coordination, and compatibility with phosphate-sensitive detection methods like

Malachite Green.
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The Physicochemical Landscape
Why Tris Salt? The "Ion-Zero" Baseline
Many enzymes are modulated by monovalent cations. For instance, certain

-dependent GTPases show altered turnover rates in the presence of high

.

Standard GTP-Na: Introducing 10 mM GTP-Na

adds ~30 mM

to your reaction, potentially skewing ionic strength calculations or inhibiting salt-sensitive
isoforms.

GTP-Tris: biological buffers are often Tris-based. Using GTP-Tris maintains the "Tris-only"

environment, allowing the researcher to titrate specific salts (

,

) explicitly rather than introducing them as hidden passengers with the substrate.

The "Tris Shift": A Critical Variable
Tris buffers exhibit a high temperature coefficient (

). This is the most common source of error in GTPase kinetics when moving from benchtop
preparation to physiological incubation.

The Rule: The pH of Tris decreases approximately 0.03 units per °C increase.[1]
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Preparation Temp (

)

Target Assay Temp
(

)

Target pH at Required pH at

25°C (Room Temp) 37°C (Physiological) 7.50 7.86

4°C (Cold Room) 37°C (Physiological) 7.50 8.49

25°C 25°C 7.50 7.50

Technical Insight: If you adjust your Tris buffer to pH 7.5 at room temperature and run a GTPase

assay at 37°C, the actual pH during the reaction will be ~7.14. This drop can severely impact

values for enzymes with sharp pH optima.

The Magnesium-GTP Axis
GTPases do not recognize free GTP; they recognize the Mg-GTP complex. The dissociation

constant (

) for Mg-GTP is in the micromolar range. To ensure the substrate is fully complexed and the
enzyme is active, free

must be in excess.

Chelation Risks
Using GTP Tris salt eliminates the introduction of competitive counter-ions, but one must be

vigilant about chelators.

EDTA: Often present in enzyme storage buffers. It must be diluted out or overwhelmed by

excess

.
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Calculation:

.

Recommendation: Maintain at least 5 mM free

for standard assays.

Visualizing the Assay Logic
The following diagrams illustrate the GTPase cycle and the optimized workflow for Tris-based

kinetics.
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Caption: The formation of the bioactive Mg-GTP complex requires excess Magnesium. Tris

acts as an inert spectator, preventing ionic interference during the binding and hydrolysis steps.

Optimized Protocol Workflow
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Caption: Step-by-step workflow emphasizing temperature equilibration before substrate

addition to ensure pH stability.

Detailed Protocol: Endpoint GTPase Assay
(Malachite Green)
This protocol uses GTP Tris salt to measure phosphate release. Tris is mandatory here

because phosphate buffers generate high background noise that renders the assay impossible.
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Reagents
Assay Buffer (2X): 100 mM Tris-HCl, 20 mM

, pH 7.5 (at 37°C).

Substrate: 10 mM GTP Tris Salt (dissolved in water, pH adjusted to 7.5).

Enzyme: Purified GTPase (e.g., KRAS, 500 nM stock).

Detection: Malachite Green Reagent (Acidic Molybdate).

Buffer Preparation (The "Tris Shift" Calculation)
Target: 50 mM Tris-HCl, pH 7.5 at 37°C.

Prepare 100 mM Tris base in water at room temperature (25°C).

Calculate adjustment:

.

.

Action: Adjust pH to 7.86 at 25°C using HCl. When heated to 37°C, it will land at 7.50.

Assay Steps
Prepare Plate: In a clear 96-well plate, add 25 µL of 2X Assay Buffer to all wells.

Add Enzyme: Add 20 µL of diluted Enzyme (or buffer for "No Enzyme Control").

Equilibrate: Incubate plate at 37°C for 10 minutes. Critical for pH stabilization.[2]

Initiate: Add 5 µL of 10 mM GTP Tris (final conc: 1 mM). Mix by shaking.

Incubate: Run reaction at 37°C for desired time (e.g., 30 min).

Terminate/Read: Add 100 µL Malachite Green reagent. Incubate 15 min at RT. Read

Absorbance at 620–650 nm.
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Troubleshooting & Optimization
Observation Probable Cause Corrective Action

High Background (No Enzyme) Free Phosphate in GTP stock

Use HPLC-purified GTP Tris

(>95%). Avoid freeze-thaw

cycles which hydrolyze GTP to

GDP+Pi.

Low Activity pH Drift

Verify buffer pH at the reaction

temperature. Ensure pH meter

is calibrated with Tris-

compatible electrodes.

Precipitation Mg-Phosphate

Ensure no phosphate buffers

(PBS) were carried over from

enzyme purification. Use Tris

dialysis.

Inconsistent Rates Ionic Strength

If the enzyme requires

, add precise amounts of NaCl

(e.g., 100 mM) to the Tris

buffer. Do not rely on substrate

counter-ions.
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(Note: While specific product pages are cited, the principles apply universally to reagent-grade

GTP Tris salts.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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